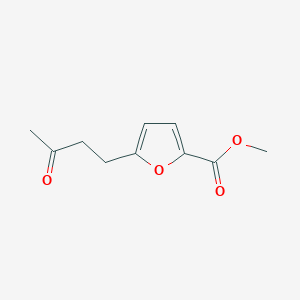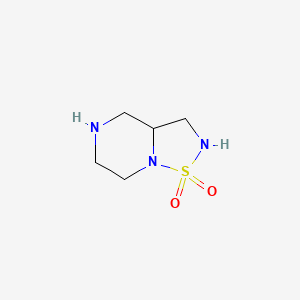![molecular formula C11H20Cl3N3 B13539256 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride CAS No. 2825012-96-0](/img/structure/B13539256.png)
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride involves several steps. One common synthetic route includes the reaction of 4-(Piperazin-1-yl)aniline with formaldehyde followed by hydrochloric acid treatment to yield the trihydrochloride salt. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalysts: Acidic catalysts such as hydrochloric acid
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Aqueous or organic solvents like ethanol, methanol, or dichloromethane
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(Piperazin-1-yl)phenyl]methanaminetrihydrochloride can be compared with other similar compounds such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also exhibit significant biological activity and are studied for their therapeutic potential.
Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: Another piperazine derivative with notable biological and chemical properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other piperazine derivatives.
Properties
CAS No. |
2825012-96-0 |
|---|---|
Molecular Formula |
C11H20Cl3N3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
(4-piperazin-1-ylphenyl)methanamine;trihydrochloride |
InChI |
InChI=1S/C11H17N3.3ClH/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14;;;/h1-4,13H,5-9,12H2;3*1H |
InChI Key |
PGXISVVRHHGYNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)CN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![cis-4,5,6,6a-Tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B13539186.png)
![Tert-butyl 2-[(3-cyanophenyl)amino]acetate](/img/structure/B13539189.png)



![(2R,3S,4S)-1-[(tert-butoxy)carbonyl]-3-fluoro-4-hydroxypyrrolidine-2-carboxylicacid](/img/structure/B13539211.png)




![[5-(4-Methylphenyl)oxan-2-yl]methanamine](/img/structure/B13539241.png)
![(R)-(2,3-Dichloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13539249.png)
